4-Thia-2,6a-diazacyclobut[cd]indene(9CI)
Description
4-Thia-2,6a-diazacyclobut[cd]indene(9CI) is a heterocyclic compound featuring a cyclobutane ring fused to an indene moiety. The cyclobutane ring incorporates one sulfur atom (at position 4) and two nitrogen atoms (at positions 2 and 6a). This unique structure introduces significant electronic and steric effects due to the small, strained four-membered ring and the presence of heteroatoms.
Properties
CAS No. |
171400-14-9 |
|---|---|
Molecular Formula |
C7H4N2S |
Molecular Weight |
148.183 |
InChI |
InChI=1S/C7H4N2S/c1-2-10-6-3-8-5-4-9(1)7(5)6/h1-4H |
InChI Key |
BOQJJWFBWUIPMA-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C3N1C=C3N=C2 |
Synonyms |
4-Thia-2,6a-diazacyclobut[cd]indene(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 4-Thia-2,6a-diazacyclobut[cd]indene(9CI) and related compounds:
Key Research Findings
Reactivity and Stability
- 4-Thia-2,6a-diazacyclobut[cd]indene(9CI) : The strained cyclobutane ring and heteroatoms (S, N) likely enhance reactivity. Sulfur and nitrogen may facilitate hydrogen bonding or coordination with metals, contrasting with purely hydrocarbon analogs.
- Indene : Polymerizes readily under acid catalysis to form polyindene resins, leveraging its aromaticity and planar structure .
- 7b-Methyl-7bH-cyclopent(cd)indene : Exhibits lower ionization energy (7.56 eV) compared to vinylnaphthalene (7.89 eV), making it a candidate for charge-transfer interactions in combustion environments .
Spectroscopic and Computational Insights
- 7b-Methyl-7bH-cyclopent(cd)indene : Matches spectral features in experimental TPES (Threshold Photoelectron Spectroscopy) due to its distinct IEvert value, though it is underrepresented in PAH growth models .
- Indene : Well-characterized in NMR and IR spectra, with computational studies confirming its aromatic resonance stabilization .
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